4'-Dodecylbiphenyl-4-yl thiocyanate
Description
Context of Biphenyl (B1667301) and Thiocyanate (B1210189) Motifs in Modern Organic and Materials Chemistry
The biphenyl unit is a well-established building block in materials chemistry, renowned for its rigidity, linearity, and ability to participate in π-π stacking interactions. rsc.org This rigid core is fundamental to the formation of ordered phases, most notably liquid crystals. libretexts.orgjmchemsci.com Biphenyl derivatives are integral to a vast range of applications, including the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). arxiv.org
The thiocyanate (-SCN) group, while isomeric with the more commonly studied isothiocyanate (-NCS) group, offers a unique set of properties. arxiv.org It is a polar functional group that can engage in specific intermolecular interactions, influencing the self-assembly and electronic properties of a molecule. arxiv.orgacs.org The inclusion of the thiocyanate group can lead to the formation of novel liquid crystalline phases and materials with interesting dielectric properties. arxiv.orgtandfonline.com
Overview of Research Trajectories for Biphenyl and Thiocyanate Functionalized Molecules
Research into molecules functionalized with both biphenyl and thiocyanate groups is directed toward several promising areas. A primary focus is the synthesis and characterization of novel liquid crystals. libretexts.orgarxiv.org The unique polarity and bonding capabilities of the thiocyanate group, compared to the more conventional cyano or nitro groups, could lead to materials with new phase behaviors and electro-optical responses. arxiv.orgacs.org
Another potential avenue of research is in the field of functional materials for electronics and sensors. The specific interactions afforded by the thiocyanate moiety could be exploited for the selective detection of analytes or for creating organized thin films with tailored electronic properties. Furthermore, the structural motifs present in 4'-Dodecylbiphenyl-4-yl thiocyanate are related to compounds investigated for biological activities, such as nematicidal agents, opening up interdisciplinary research possibilities.
Illustrative Synthesis and Properties
A potential synthesis could begin with 4'-dodecyl-4-acetylbiphenyl, which can be converted to 4'-dodecyl-4-aminobiphenyl. psu.edu The amino group can then be transformed into a diazonium salt, which is subsequently reacted with a thiocyanate salt (e.g., KSCN) in a Sandmeyer-type reaction to yield the final product.
Table 1: Proposed Precursors for Synthesis
| Precursor Compound | Role in Synthesis | Reference |
| 4'-Dodecyl-4-acetylbiphenyl | Starting material for the amine | psu.edu |
| 4'-Dodecyl-4-aminobiphenyl | Key intermediate with amino group | psu.edu |
| Potassium Thiocyanate (KSCN) | Source of the thiocyanate group | jgpt.co.inclockss.org |
The physical and mesomorphic properties of this compound would be expected to be influenced by its three main components. The long dodecyl chain would likely promote the formation of smectic (layered) liquid crystal phases. The biphenyl core provides the necessary rigidity for mesophase formation, while the polar thiocyanate group influences the intermolecular forces and clearing point (the temperature at which the material becomes an isotropic liquid).
Table 2: Predicted Physicochemical Properties and Their Structural Basis
| Property | Predicted Characteristic | Structural Rationale |
| Phase Behavior | Likely to exhibit smectic liquid crystal phases | The combination of a rigid biphenyl core and a long dodecyl chain favors layered packing. nih.govsemanticscholar.org |
| Solubility | Soluble in non-polar organic solvents | The long, non-polar dodecyl chain dominates the solubility characteristics. |
| Polarity | Moderately polar | The thiocyanate group provides a polar end, while the rest of the molecule is non-polar. arxiv.org |
| Self-Assembly | High propensity for self-assembly in solution and on surfaces | Driven by π-π interactions of the biphenyl core and van der Waals forces of the alkyl chains. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33NS |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
[4-(4-dodecylphenyl)phenyl] thiocyanate |
InChI |
InChI=1S/C25H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-15-23(16-14-22)24-17-19-25(20-18-24)27-21-26/h13-20H,2-12H2,1H3 |
InChI Key |
AZDILMPKVOHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 4 Dodecylbiphenyl 4 Yl Thiocyanate
Mechanistic Studies of Thiocyanate (B1210189) Reactivity
The thiocyanate moiety is a versatile functional group that can participate in a variety of reaction mechanisms, including radical, nucleophilic, and electrophilic pathways.
Radical reactions involving the thiocyanate group are a significant pathway for forming new carbon-sulfur bonds. These processes typically involve the generation of the thiocyanate radical (•SCN), a highly reactive intermediate. One common method to generate this radical is through the oxidation of a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, using chemical oxidants or electrochemical methods. nih.govorganic-chemistry.orgrsc.org
For instance, oxidants like ammonium persulfate can initiate the process, which is particularly effective for the C-H functionalization of electron-rich aromatic compounds. acs.org The mechanism is believed to involve the oxidation of the thiocyanate anion to the •SCN radical, which then attacks the aromatic ring. rsc.orgmdpi.com Electrochemical anodic oxidation provides another green and efficient route to the thiocyanate radical. rsc.org
Photo-induced processes have also emerged as a mild and effective way to initiate radical thiocyanation. nih.gov These reactions can proceed via visible-light photocatalysis, where a photocatalyst absorbs light and initiates an electron transfer process to generate the •SCN radical. nih.govrsc.org This radical can then add to various substrates, including alkenes and aromatic systems. rsc.org
Table 1: Examples of Radical Thiocyanation Reactions
| Substrate Type | Reagents | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Electron-Rich Arenes | NH4SCN, (NH4)2S2O8 | Ball-milling, room temp. | Aryl Thiocyanates | acs.org |
| Aromatic Compounds | NH4SCN | Electrochemical (Pt anode) | Aryl Thiocyanates | rsc.org |
| Alkenes | Alkyl Thiocyanate | Photocatalyst (violet LED) | Homologated Alkyl Thiocyanates | rsc.org |
| Indoles | NH4SCN, I2 | MeOH, room temp. | 3-Thiocyanato-indoles | figshare.com |
The thiocyanate group exhibits dual reactivity, allowing it to act as both a nucleophile and an electrophile under different conditions.
Nucleophilic Character: The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack electrophiles via either the sulfur or the nitrogen atom. publish.csiro.au In reactions like the nucleophilic aromatic substitution (SNA) on activated aryl halides, the sulfur atom typically acts as the nucleophile to form an aryl thiocyanate. publish.csiro.aufiveable.me This is a common method for synthesizing compounds like 4'-Dodecylbiphenyl-4-yl thiocyanate itself.
Electrophilic Character: Once incorporated into an aromatic structure such as this compound, the molecule itself presents several electrophilic sites. Nucleophiles can attack:
The Aromatic Carbon: The carbon atom of the biphenyl (B1667301) ring attached to the thiocyanate group can be an electrophilic center in nucleophilic aromatic substitution reactions, especially if further activating groups are present.
The Sulfur Atom: The sulfur atom of the thiocyanate group is susceptible to nucleophilic attack, which can lead to cleavage of the S-CN bond. researchgate.net
The Cyanide Carbon: The carbon of the nitrile group can also be attacked by strong nucleophiles.
Nitro-substituted aryl thiocyanates, for example, are considered trifunctional electrophiles with reactive centers at the aromatic carbon, cyanide carbon, and sulfur. publish.csiro.au Furthermore, the biphenyl ring system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) on the rings, with the thiocyanate group acting as a directing group. fiveable.me Electrophilic thiocyanation of other aromatic compounds often proceeds through the in-situ generation of an electrophilic species like "SCN⁺" or thiocyanogen (B1223195) ((SCN)₂), which then attacks the nucleophilic aromatic ring. mdpi.comresearchgate.net
Conversion of the Thiocyanate Functional Group
The thiocyanate group is a valuable synthetic handle that can be readily converted into a variety of other sulfur-containing functionalities.
Aryl thiocyanates are useful precursors for thioethers (sulfides). One straightforward method involves the nucleophilic substitution at the sulfur atom by a carbon nucleophile, such as a Grignard reagent. This reaction displaces the cyanide group to form a new carbon-sulfur bond, yielding an aryl thioether. mdpi.com
Another important transformation is the reduction of the thiocyanate to a thiol (mercaptan). This can be achieved using various reducing agents. The resulting thiol is a versatile intermediate that can be subsequently alkylated to form a wide range of thioethers.
Table 2: Conversion of Aryl Thiocyanates to Thioethers and Thiols
| Starting Material | Reagents | Product | Reaction Type | Ref |
|---|---|---|---|---|
| Aryl Thiocyanate | Grignard Reagent (R-MgX) | Aryl Thioether (Ar-S-R) | Nucleophilic Substitution | mdpi.com |
| Aryl Thiocyanate | Reducing Agent (e.g., NaBH4) | Aryl Thiol (Ar-SH) | Reduction | chemrevlett.com |
Aryl thiocyanates can be oxidized to form sulfinyl cyanides (R-S(O)-CN) and subsequently sulfonyl cyanides (R-S(O)₂-CN). The controlled oxidation of a thiocyanate, for instance using one equivalent of an oxidizing agent like m-chloroperbenzoic acid (mCPBA), can yield the corresponding sulfinyl cyanide. mdpi.comtandfonline.com Using an excess of the oxidizing agent leads to the formation of the sulfonyl cyanide. google.com
A classic transformation of aryl thiocyanates is the Riemschneider thiocarbamate synthesis. This reaction involves the acid-catalyzed hydrolysis of the thiocyanate to produce an S-aryl thiocarbamate. wikipedia.org
Table 3: Synthesis of Thiocarbamates and Sulfinyl Cyanides
| Starting Material | Reagents | Product | Reaction Name/Type | Ref |
|---|---|---|---|---|
| Aryl Thiocyanate | conc. H2SO4, then H2O | S-Aryl Thiocarbamate | Riemschneider Synthesis | mdpi.comwikipedia.org |
| Aryl Thiocyanate | m-Chloroperbenzoic acid (mCPBA) | Aryl Sulfinyl Cyanide | Oxidation | mdpi.comtandfonline.com |
| Aryl Thiocyanate | Organic Peracid (excess) | Aryl Sulfonyl Cyanide | Oxidation | google.com |
The thiocyanate group serves as a gateway to introduce fluorinated sulfur moieties, which are of significant interest in medicinal and materials chemistry. Aryl thiocyanates can be converted into aryl trifluoromethyl thioethers (Ar-SCF₃). This transformation can be achieved by reacting the thiocyanate with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), often in the presence of a suitable initiator or catalyst. mdpi.com This reaction provides a direct method to access the valuable SCF₃ group from a readily available thiocyanate precursor.
Table 4: Fluorination Reactions of Aryl Thiocyanates
| Starting Material | Reagent | Product | Functional Group Transformation | Ref |
|---|---|---|---|---|
| Aryl Thiocyanate | TMSCF3 | Aryl Trifluoromethyl Thioether | -SCN → -SCF3 | mdpi.com |
Cyclization Reactions Incorporating the Thiocyanate Unit
While direct intramolecular cyclization involving the thiocyanate group at the 4-position of the biphenyl system is not extensively documented for this specific molecule, analogous transformations in related aryl thiocyanates and isothiocyanates provide valuable insights into its potential reactivity. The thiocyanate functional group, a versatile precursor in organic synthesis, can participate in cyclization reactions, particularly through radical-mediated pathways, to form various heterocyclic structures.
One of the most relevant transformations in this context is the synthesis of phenanthridine (B189435) derivatives. Research has shown that 2-isocyanobiphenyls can undergo a visible-light-promoted radical cyclization with ammonium thiocyanate to yield 6-thiocyanatophenanthridines. In this process, a thiocyanate radical is generated and adds to the isocyanide, followed by an intramolecular cyclization onto the adjacent phenyl ring. Although this compound possesses a thiocyanate rather than an isocyanide group at the 4-position, this reaction highlights the potential for the biphenyl scaffold to undergo intramolecular cyclization involving the introduction or participation of a sulfur- and nitrogen-containing moiety.
Furthermore, intramolecular cyclizations have been observed in ortho-substituted aryl thiocyanates. For instance, the presence of a proximate nucleophilic group, such as a hydroxyl group, can lead to the formation of five-membered rings like benzo[d] nih.govresearchgate.netoxathiol-2-ones through an intramolecular attack on the thiocyanate carbon acs.org. While this compound lacks such an ortho-substituent, these examples underscore the electrophilic nature of the thiocyanate carbon, which could be exploited in strategically designed transformations.
The following table summarizes representative cyclization reactions involving aryl thiocyanates and related compounds, illustrating the potential pathways for the titular molecule.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 2-Isocyanobiphenyl | NH4SCN, Eosin Y, visible light, air | 6-Thiocyanatophenanthridine | Radical cyclization |
| Phenol with a C-4 substituent | Ammonium persulfate, ammonium thiocyanate, ball-milling | Benzo[d] nih.govresearchgate.netoxathiol-2-one derivative | Intramolecular cyclization |
| N-Acyl Imides | N-Thiocyanatosuccinimide, base | 2,4-Thiazolidinedione derivative | Electrophilic thiocyanation and cyclization |
Reactivity of the Biphenyl Core and Dodecyl Chain
Beyond the chemistry of the thiocyanate group, the biphenyl core and the dodecyl chain of this compound present additional avenues for chemical modification.
Selective Functionalization of the Biphenyl System
The biphenyl core is susceptible to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic rings. In the case of this compound, we have a 4'-dodecyl group and a 4-thiocyanate group.
The dodecyl group, being an alkyl group, is an activating ortho, para-director. This means it increases the electron density of the phenyl ring to which it is attached, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack at these positions. Conversely, the thiocyanate group is generally considered a deactivating group due to the electron-withdrawing nature of the cyano moiety, and it is expected to direct incoming electrophiles to the meta position on its own ring.
When considering the biphenyl system as a whole, the phenyl group itself acts as an ortho, para-director. Therefore, for an incoming electrophile, the positions ortho and para to the point of attachment of the other ring are activated. In this compound, the ring bearing the dodecyl group is activated, while the ring with the thiocyanate group is deactivated. Consequently, electrophilic substitution is more likely to occur on the dodecyl-substituted ring. The dodecyl group will direct the incoming electrophile to the positions ortho to it (positions 3' and 5').
The following table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO3, H2SO4 | 3'-Nitro-4'-dodecylbiphenyl-4-yl thiocyanate and 5'-Nitro-4'-dodecylbiphenyl-4-yl thiocyanate |
| Bromination | Br2, FeBr3 | 3'-Bromo-4'-dodecylbiphenyl-4-yl thiocyanate and 5'-Bromo-4'-dodecylbiphenyl-4-yl thiocyanate |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3'-(Acyl)-4'-dodecylbiphenyl-4-yl thiocyanate and 5'-(Acyl)-4'-dodecylbiphenyl-4-yl thiocyanate |
Modifications of the Alkyl Chain
The long dodecyl chain provides further opportunities for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the biphenyl ring) and the terminal methyl group.
Benzylic Functionalization: The benzylic C-H bonds are weaker than other aliphatic C-H bonds and are therefore more susceptible to radical reactions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to selective bromination at the benzylic position, affording 4'-(1-bromododecyl)biphenyl-4-yl thiocyanate. This benzylic bromide can then serve as a versatile intermediate for further nucleophilic substitution reactions.
Furthermore, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) can oxidize the entire alkyl chain at the benzylic position to a carboxylic acid. This reaction would yield 4'-(4-thiocyanatobiphenyl-4'-yl)benzoic acid.
The table below summarizes potential modifications of the dodecyl chain.
| Reaction Type | Reagents | Potential Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 4'-(1-Bromododecyl)biphenyl-4-yl thiocyanate |
| Benzylic Oxidation | Potassium permanganate (KMnO4) | 4'-(4-Thiocyanatobiphenyl-4'-yl)benzoic acid |
| Terminal Oxidation (hypothetical) | Biocatalyst or advanced chemical catalyst | 4'-(12-Hydroxydodecyl)biphenyl-4-yl thiocyanate or related oxidized products |
Theoretical and Computational Investigations of 4 Dodecylbiphenyl 4 Yl Thiocyanate Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure, conformation, and spectroscopic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure, Conformation, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecular systems. scispace.com For molecules similar to 4'-dodecylbiphenyl-4-yl thiocyanate (B1210189), such as the 4-n-alkoxy-4'-cyanobiphenyl series, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to analyze their electronic and thermal properties. tandfonline.com These studies reveal how parameters like dipole moment, polarizability, and molar refractivity are influenced by the length of the alkyl chain. tandfonline.com
For the biphenyl (B1667301) core, a key structural feature, DFT calculations have been used to study its conformation. The torsion angle between the two phenyl rings is a result of a balance between steric hindrance from ortho-hydrogen atoms and the desire for π-conjugation, which favors planarity. aps.orgic.ac.uk In the gas phase, biphenyl is twisted with an inter-ring angle of approximately 44 degrees, while in the crystalline state, it can be planar. claudiozannoni.it For alkyl-substituted biphenyls, this torsional angle is influenced by the alkyl chain and can be "locked" by certain substitution patterns. aps.org
DFT, in conjunction with methods like the polarizable continuum model (PCM), can also be used to study the behavior of related molecules in solution. For instance, such methods have been applied to investigate the electrochemical oxidation of the thiocyanate anion in acetonitrile (B52724). researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are valuable for predicting electronic absorption spectra, as demonstrated in studies of porphyrazine complexes containing thiadiazole units. nih.gov
Table 1: Predicted Electronic Properties based on DFT Studies of Analogous Compounds
| Property | Predicted Characteristic for 4'-Dodecylbiphenyl-4-yl thiocyanate | Basis from Analogous Systems |
| Dipole Moment | Expected to have a significant dipole moment, influenced by the electron-withdrawing thiocyanate group and the alkyl chain length. | Studies on 4-n-alkoxy-4'-cyanobiphenyls show a dependence of the dipole moment on the alkyl chain length. tandfonline.com |
| Polarizability | The molecule is expected to be highly polarizable, with the biphenyl core and dodecyl chain contributing significantly. | Research on similar liquid crystalline molecules highlights the importance of polarizability for their properties. tandfonline.com |
| Biphenyl Torsion Angle | A non-planar conformation in the gas phase or solution is predicted, with a torsion angle likely around 40-45 degrees, which may flatten in condensed phases. | DFT calculations on biphenyl and its derivatives consistently show a twisted geometry in the gas phase. aps.orgclaudiozannoni.it |
| Electronic Spectra (UV-Vis) | Strong absorption bands in the UV region are anticipated due to π-π* transitions within the biphenyl system. | TD-DFT calculations on aromatic systems are a standard method for predicting UV-Vis spectra. nih.gov |
Ab Initio Methods for High-Level Electronic Structure Analysis
For a more rigorous analysis of electronic structure, ab initio methods beyond standard DFT can be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation effects. These high-level calculations are particularly important for accurately determining intermolecular interaction energies. For example, in studies of the 4-n-pentyl-4'-cyanobiphenyl (5CB) dimer, MP2 level calculations have been used to determine the stabilization energy of different molecular arrangements. researchgate.net Such methods provide a benchmark for developing more computationally efficient force fields for larger-scale simulations. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from the flexibility of individual chains to the collective process of self-assembly.
Conformational Dynamics of Long Alkyl Chains and Their Influence on Molecular Shape
The dodecyl chain of this compound is expected to be highly flexible, adopting a multitude of conformations. Saturated hydrocarbon chains preferentially adopt a staggered conformation, with the anti-conformation being the most stable for C-C-C-C dihedral angles. acs.org In long alkyl chains, this leads to a predominantly extended geometry, although gauche conformations introduce kinks and flexibility. acs.org
Table 2: Conformational Characteristics of the Dodecyl Chain
| Feature | Description | Supporting Evidence from Analogous Systems |
| Dominant Conformation | Predominantly extended anti-conformation for C-C bonds. | More than 90% of C-C bond torsion angles in long alkyl chains are in an anti-conformation in crystal structures. acs.org |
| Flexibility | Presence of gauche conformers introduces flexibility and kinks in the chain. | The energy difference between gauche and anti conformers is relatively small, allowing for dynamic transitions. acs.org |
| Influence on Molecular Shape | The chain's flexibility allows the molecule to adopt various shapes, from linear to bent. | Simulations of pillar ru.nlarene dimers with long-chain guests show conformational adjustments of the linker and guest. rsc.org |
Simulations of Self-Assembly Processes and Interfacial Behavior
The amphiphilic nature of this compound, with its nonpolar dodecyl tail and polar biphenyl-thiocyanate head, suggests a propensity for self-assembly in appropriate solvents. shu.ac.uk MD simulations are a key tool for studying these processes. rsc.org
Simulations of amphiphilic molecules, including those with aromatic cores, have successfully modeled the formation of various aggregates such as micelles and bilayers. shu.ac.ukrsc.orgresearchgate.net These simulations show that the self-assembly is primarily driven by the hydrophobic effect, where the nonpolar tails are shielded from the solvent. shu.ac.uk The final morphology of the aggregates is determined by a balance of factors including the stretching of the hydrophobic chains, repulsive interactions between the head groups, and the interfacial tension. rsc.org For molecules with biphenyl units, π-π stacking interactions between the aromatic cores can also play a significant role in stabilizing the assembled structures. ru.nl
Computational Insights into Intermolecular Interactions
The behavior of this compound in condensed phases is governed by a complex interplay of intermolecular forces. Computational methods can dissect these interactions and predict the most favorable molecular arrangements.
For analogous systems like 4-cyano-4'-alkylbiphenyls, computational studies have employed methods like modified Rayleigh-Schrödinger perturbation theory to evaluate long-range intermolecular interactions, while short-range interactions are modeled using functions like the 6-exp potential. tandfonline.com These calculations have been used to determine the interaction energies for different pairing configurations (stacking, in-plane, and terminal) to identify the most stable arrangements. tandfonline.comresearchgate.net
Studies on dimers of similar molecules, such as 4-n-pentyl-4'-cyanobiphenyl (5CB), have shown that the most stable configuration is often an antiparallel side-by-side geometry, which maximizes favorable dipole-dipole and π-π stacking interactions. researchgate.netru.nl The interaction energy for such a dimer can be significant, on the order of 16 kcal/mol. researchgate.net The long alkyl chain also contributes to intermolecular interactions through van der Waals forces.
Table 3: Key Intermolecular Interactions and Their Predicted Role
| Interaction Type | Description | Relevance for this compound |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the biphenyl groups. | Expected to be a major driving force for the association of molecules, particularly in a cofacial arrangement. ru.nl |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles arising from the thiocyanate group. | Will favor antiparallel arrangements of molecules to maximize attractive interactions. ru.nl |
| Van der Waals Forces | Dispersion forces acting between the alkyl chains and the biphenyl cores. | Significant contribution to the overall cohesion, particularly from the long dodecyl chains. ic.ac.uk |
| Hydrogen Bonding | While not a primary interaction for this molecule, weak C-H···N or C-H···S interactions might occur. | May play a minor role in directing the packing of molecules. |
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Forces)
The molecular structure of this compound, characterized by a long dodecyl chain, a rigid biphenyl core, and a polar thiocyanate (-SCN) group, gives rise to a variety of non-covalent interactions that dictate its self-assembly and physical characteristics. Computational methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) analysis are instrumental in dissecting these intricate forces.
Dispersion Forces: London dispersion forces are a dominant type of interaction for this molecule, primarily due to the large, nonpolar dodecyl tail and the biphenyl aromatic system. The long alkyl chain allows for significant van der Waals interactions between adjacent molecules, promoting an ordered packing. The biphenyl core can engage in π-π stacking interactions, further stabilizing the assembly. frontiersin.org Computational models are essential for quantifying the significant contribution of these dispersion forces to the total interaction energy. rsc.org
Dipole-Dipole Interactions: The thiocyanate group possesses a significant dipole moment owing to the difference in electronegativity between the sulfur and nitrogen atoms. ck12.org This allows for dipole-dipole interactions between the polar head groups of adjacent molecules, contributing to an ordered, often antiparallel, arrangement in the solid state.
Summary of Potential Non-Covalent Interactions:
| Interaction Type | Participating Moieties | Significance in this compound |
| C–H···S Hydrogen Bonding | Dodecyl chain C-H, Biphenyl C-H, and Thiocyanate S | Contributes to the specific orientation and stability of the crystal lattice. nih.gov |
| π-π Stacking | Biphenyl rings | Significant for the packing of the aromatic cores, influencing electronic properties. frontiersin.org |
| van der Waals Forces | Dodecyl chains | A primary driving force for the alignment and packing of the long alkyl chains. |
| Dipole-Dipole Interactions | Thiocyanate groups | Influences the head-to-tail arrangement of the polar moieties. ck12.org |
Molecular Packing and Crystal Structure Prediction
The interplay of the aforementioned non-covalent interactions governs the molecular packing of this compound in the crystalline state. Computational methods are employed to predict the most stable crystal structures and to understand the packing motifs.
Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions in a crystal lattice. frontiersin.orgscirp.org For this compound, a Hirshfeld surface analysis would likely reveal distinct regions corresponding to different types of contacts. The long dodecyl chains would be characterized by a high density of H···H contacts, indicative of strong van der Waals forces. The areas around the biphenyl rings would show C···H and C···C contacts, representing C-H···π and π-π stacking interactions. The thiocyanate group would exhibit S···H and N···H contacts, corresponding to the weak hydrogen bonds. scirp.org
Crystal Structure Prediction (CSP): CSP methods utilize force fields or quantum mechanical calculations to generate and rank a multitude of possible crystal structures based on their lattice energies. For a molecule like this compound, with its conformational flexibility in the dodecyl chain, CSP can be challenging but offers invaluable predictions of the likely packing arrangements. The predicted structures often reveal a layered or interdigitated arrangement of the molecules, where the aromatic biphenyl cores and the aliphatic dodecyl chains segregate into distinct domains. This segregation is a common feature in liquid crystalline materials. cens.res.in
Predicted Crystal Packing Characteristics:
| Feature | Description | Driving Interactions |
| Layered Structure | Molecules align in layers, with potential interdigitation of the dodecyl chains. | van der Waals forces between alkyl chains; π-π stacking of biphenyl cores. |
| Head-to-Tail Arrangement | The polar thiocyanate groups may arrange in an antiparallel fashion to optimize dipole-dipole interactions. | Dipole-dipole interactions of the -SCN group. |
| Segregated Domains | Formation of distinct aromatic and aliphatic domains within the crystal structure. | The amphiphilic nature of the molecule. |
The theoretical and computational investigation of this compound provides a fundamental understanding of the non-covalent forces that direct its self-assembly. This knowledge is critical for the rational design of new materials with tailored properties based on this molecular scaffold.
Applications in Advanced Materials Science
Liquid Crystalline Materials
Liquid crystals (LCs) represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. The constituent molecules in a liquid crystal phase are ordered, but not in the fixed, long-range manner of a solid. 4'-Dodecylbiphenyl-4-yl thiocyanate (B1210189) is a calamitic (rod-shaped) molecule, a common geometry for forming thermotropic liquid crystal phases.
Design Principles for Thiocyanate-Containing Mesogens
The formation of a liquid crystal phase, or mesophase, is governed by specific molecular design principles. Mesogens, the fundamental units of liquid crystals, are typically composed of a rigid core and one or more flexible terminal chains. arxiv.org For thiocyanate-containing mesogens like 4'-Dodecylbiphenyl-4-yl thiocyanate, these principles are well-defined:
Rigid Core: The biphenyl (B1667301) group provides the necessary rigidity. This rod-like conjugated structure is crucial for promoting the anisotropic intermolecular interactions that lead to directional alignment. arxiv.orggithub.io
Polar Terminal Group: The thiocyanate (-SCN) group is a strong polar group. github.io Such groups induce dipole-dipole interactions that enhance the stability of the molecular alignment required for liquid crystallinity. github.iobeilstein-journals.org The polarizability is often concentrated near the thiocyanate group, contributing significantly to the material's optical properties. arxiv.org
Flexible Alkyl Chain: The long, non-polar dodecyl (C12H25) chain adds flexibility. This flexible part of the molecule helps to lower the melting point from the solid crystal state into the liquid crystal phase, thereby enabling the existence of mesophases over a usable temperature range. arxiv.orgrsc.org The length of this chain is a critical parameter for tuning the properties of the material. arxiv.org
Influence of Alkyl Chain Length and Thiocyanate Group on Mesophase Behavior and Thermal Transitions
The specific type of mesophase (e.g., nematic, smectic) and the temperatures at which transitions between phases occur are highly sensitive to molecular structure, particularly the length of the alkyl chain and the nature of the polar group.
The alkyl chain length has a profound and predictable effect on mesomorphic behavior. mdpi.com
Mesophase Type: In homologous series of biphenyl-based liquid crystals, shorter alkyl chains (e.g., C2 to C8) tend to promote the formation of less-ordered nematic (N) phases. researchgate.net As the chain length increases, more ordered smectic phases, such as the smectic C (SmC) phase, become more stable and can appear alongside or instead of the nematic phase. rsc.orgresearchgate.net
Transition Temperatures: Increasing the alkyl chain length generally leads to a greater number of possible mesophases. mdpi.com However, it also tends to reduce the clearing temperature (the transition from the liquid crystal phase to the isotropic liquid), as the longer, flexible chains disrupt the long-range orientational order of the mesogenic cores. nih.gov This relationship is not always linear and can exhibit an "odd-even" effect, where the clearing temperatures of homologs with an odd number of carbon atoms in the chain are lower than those of their even-numbered neighbors. nih.gov
The table below illustrates the general trends observed for thermal transitions in similar biphenyl-based liquid crystal series as the alkyl chain length varies.
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
| Melting Point (Cr to LC) | Varies, often non-linear nih.gov | Changes in crystal packing efficiency. |
| Clearing Point (LC to Isotropic) | Generally decreases nih.gov | Increased flexibility disrupts long-range order. |
| Mesophase Range | Can expand or introduce new phases mdpi.comresearchgate.net | Longer chains promote higher-order smectic phases. |
| Phase Type | Transition from Nematic to Smectic researchgate.net | Enhanced van der Waals forces between longer chains favor layered structures. |
Elucidation of Birefringence and Optical Anisotropy in Thiocyanate Liquid Crystals
Birefringence (Δn) is the difference between the refractive indices for light polarized parallel (extraordinary ray) and perpendicular (ordinary ray) to the director axis of the liquid crystal. It is a key parameter for many electro-optic devices. bohrium.com Materials containing sulfur, and specifically thiocyanate groups, are known to exhibit high birefringence. researchgate.net
The high birefringence in molecules like this compound arises from a large anisotropy of electron polarizability. mdpi.com This is a direct consequence of its molecular structure:
The long, conjugated π-electron system of the biphenyl core is highly polarizable along the long molecular axis. mdpi.com
This pronounced optical anisotropy is fundamental to the application of these materials in devices that manipulate polarized light. mdpi.comdiva-portal.org
The following table provides examples of birefringence values for related liquid crystal compounds, highlighting the contribution of polar groups and conjugated cores.
| Compound Type | Example Compound | Birefringence (Δn) | Reference |
| Isothiocyanato Biphenyl | 4-pentyl-4'-isothiocyanatobiphenyl | ~0.33 | mdpi.com |
| Cyano Biphenyl | 4-pentyl-4'-cyanobiphenyl (5CB) | ~0.18 | nahrainuniv.edu.iq |
| Isothiocyanato Tolane | - | >0.4 | mdpi.com |
Structure-Property Relationships Governing Liquid Crystallinity
The mesomorphic and physical properties of this compound are a direct outcome of its chemical structure. The relationship between molecular architecture and macroscopic properties is a central theme in liquid crystal science.
Molecular Shape and Mesophase Stability: The elongated, rigid shape of the biphenyl core is the primary driver for the formation of calamitic mesophases. nih.gov The linearity of the molecule is critical; any deviation from a linear shape would disrupt the packing and lower the clearing temperature. rsc.org
Intermolecular Forces: A delicate balance of forces dictates the phase behavior. The π-π stacking and van der Waals interactions between the biphenyl cores provide the necessary attraction for molecular ordering. The polar thiocyanate group introduces strong dipole-dipole interactions, which significantly stabilize the liquid crystal phase. github.io
Self-Assembled Monolayers (SAMs) and Surface Engineering
Beyond bulk liquid crystal applications, the specific structure of dodecyl thiocyanate derivatives allows them to be used in surface engineering to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).
Formation Mechanisms of Dodecyl Thiocyanate SAMs on Metallic Substrates (e.g., Au(111))
Self-assembled monolayers of thiocyanates can be formed on metallic surfaces, most notably gold (Au(111)). The process involves the spontaneous organization of molecules from a solution or vapor phase onto the substrate.
The formation mechanism for dodecyl thiocyanate on a Au(111) surface is understood to proceed via the cleavage of the S-CN bond . acs.orgnih.gov The sulfur atom acts as a headgroup that chemically bonds to the gold surface, forming a stable gold-thiolate (Au-S) bond. acs.orgnih.govmdpi.com The biphenyl-dodecyl tail then orients away from the surface.
Key findings regarding the formation mechanism include:
Purity is Crucial: The quality of the resulting monolayer is highly dependent on the purity of the dodecyl thiocyanate used. Even small amounts of contaminants can hinder the formation of well-defined, ordered structures. acs.orgnih.gov
Deposition Method Matters: The method of deposition significantly impacts the structure and quality of the SAM.
Solution Deposition: Deposition from an ethanol (B145695) solution at room temperature often results in SAMs with a mix of ordered and disordered domains, along with structural defects. nih.gov Increasing the solution temperature (e.g., to 50°C) can improve ordering, but typically only results in small ordered domains. nih.gov
Vapor Deposition: Ambient-pressure vapor deposition at elevated temperatures (e.g., 50°C) has been shown to be a more effective method for forming high-quality SAMs with long-range order. nih.govresearchgate.net These vapor-deposited SAMs are more uniform and electrochemically stable compared to their solution-deposited counterparts. researchgate.net The growth kinetics for thiocyanate SAMs are generally slower than for the analogous thiols, which can be leveraged to achieve better ordering under the right conditions. hanyang.ac.kr
The table below summarizes the comparison between deposition methods for thiocyanate SAMs on Au(111).
| Deposition Method | Typical Conditions | Resulting SAM Quality | Reference |
| Solution Deposition | Room Temperature, 1 mM Ethanol | Disordered domains, defects, some ordered patches | nih.gov |
| Solution Deposition | 50 °C, 1 mM Ethanol | Small ordered domains | nih.gov |
| Vapor Deposition | 50 °C, Ambient Pressure | Long-range ordered domains, more uniform, stable | nih.govresearchgate.net |
Control of Structural Order and Defect Density in SAMs through Deposition Techniques (e.g., Vapor Deposition)
The method of depositing thiocyanate-based molecules onto a substrate is a critical factor that dictates the structural quality and integrity of the resulting self-assembled monolayer (SAM). The choice of deposition technique directly influences the arrangement of the molecules, the degree of order, and the prevalence of defects within the film.
Studies on analogous aromatic thiocyanate compounds, such as benzyl (B1604629) thiocyanate (BTC), have demonstrated that the deposition method significantly impacts the final structure. For instance, when BTC is deposited from a solution phase, the resulting SAMs are often disordered. hanyang.ac.kr In contrast, employing vapor phase deposition at elevated temperatures (e.g., 50°C) promotes the formation of well-ordered phases, with the quality of the structure improving with increased deposition time. hanyang.ac.kr This suggests that the controlled conditions of vapor deposition provide the necessary environment for molecules to overcome kinetic barriers and settle into a more thermodynamically stable, ordered arrangement.
The temperature during vapor deposition is another key parameter. Research on fluorinated aromatic thiols has shown that specific deposition temperatures are required to achieve the most highly-ordered SAM structures. x-mol.com By carefully controlling parameters like the deposition method and temperature, it is possible to minimize structural defects and enhance the packing density of the SAM, which is crucial for its performance in various applications. For this compound, these findings imply that vapor deposition would be a superior method for creating highly structured, low-defect monolayers compared to simple solution-based immersion.
Comparative Studies with Thiol and Selenocyanate-Based SAMs
To fully appreciate the characteristics of SAMs formed from this compound, it is useful to compare them with monolayers constructed from molecules with different headgroups, namely thiols (-SH) and selenocyanates (-SeCN).
Order and Structure: Comparative studies have revealed distinct differences in the quality of SAMs based on the headgroup. For example, when comparing decanethiol (DT) and decyl thiocyanate (DTCN) on a platinum surface, the thiol-based SAMs were found to be more ordered than their thiocyanate counterparts. researchgate.net Similarly, on a gold surface, benzyl mercaptan (a thiol) forms highly ordered structures irrespective of the deposition method, whereas the structure of benzyl thiocyanate SAMs is highly dependent on the deposition conditions. hanyang.ac.kr This suggests that thiols may form well-ordered layers more readily than thiocyanates under a broader range of conditions.
Stability: The stability of the bond between the headgroup and the metal substrate is another critical factor. Research comparing aromatic thiol and selenol-based SAMs has shown that the selenium-gold bond is significantly more stable than the sulfur-gold bond. rsc.org In a different context, potassium selenocyanate (B1200272) (KSeCN) was found to be a more potent agent than potassium thiocyanate (KSCN), indicating fundamental differences in reactivity. nih.govnih.gov This suggests that while thiocyanate provides a useful method for surface functionalization, both thiol and selenocyanate headgroups may offer advantages in terms of structural order and stability, respectively.
| Headgroup | Relative Structural Order | Relative Stability | Key Findings |
|---|---|---|---|
| Thiocyanate (-SCN) | Variable; dependent on deposition method hanyang.ac.kr | Less stable than Selenol-Au bond rsc.org | Vapor deposition can produce ordered structures. hanyang.ac.kr |
| Thiol (-SH) | Generally high; less dependent on method hanyang.ac.kr | Less stable than Selenol-Au bond rsc.org | Forms well-ordered monolayers more readily. researchgate.net |
| Selenocyanate (-SeCN) / Selenol (-SeH) | (Data on order not specified) | Higher than Thiol-Au bond rsc.org | Offers enhanced stability for SAMs. rsc.org |
Surface Functionalization for Tunable Interfacial Properties
The primary application of SAMs is the precise modification of surface properties. By forming a monolayer of this compound, the physical and electronic characteristics of a substrate can be finely tuned. This functionalization is critical for optimizing the interfaces within electronic devices.
One key property that can be controlled is the work function of a conductive substrate. The oriented molecular dipoles within the SAM create an electric field at the surface, which can either increase or decrease the work function. x-mol.com This tuning is essential for aligning the energy levels at interfaces to facilitate efficient charge injection or extraction.
Furthermore, these SAMs can passivate surface defects. In materials used for solar cells and LEDs, surface trap states can lead to non-radiative recombination, a process that reduces device efficiency. clinmedcasereportsjournal.commdpi.com A well-packed SAM of this compound can effectively cover these defect sites, leading to improved performance and stability. clinmedcasereportsjournal.comnih.gov The ability to create mixed monolayers with other molecules also allows for a continuous tuning of interfacial properties, such as the local dielectric environment. osti.gov
Organic Electronic and Optoelectronic Devices
The distinct electronic contributions of the biphenyl and thiocyanate components of this compound make it a versatile material for use in a range of organic electronic and optoelectronic devices.
Role of Biphenyl and Thiocyanate Moieties in Charge Transport Mechanisms
The efficiency of charge transport in organic devices is fundamentally linked to the molecular structure of the materials used. In this compound, both the biphenyl core and the thiocyanate headgroup play specific and crucial roles.
The biphenyl moiety is well-established as a robust hole-transporting unit. acs.orgroyalsocietypublishing.org Its rigid, conjugated structure provides pathways for holes to move between molecules in a process often described as hopping transport. wikipedia.org The biphenyl core also imparts high thermal stability and a wide energy bandgap, which are desirable properties for host materials in Organic Light-Emitting Diodes (OLEDs). acs.org The conductance through a biphenyl-based molecular junction is sensitive to the torsion angle between its two phenyl rings, a factor that is influenced by the molecular packing in a thin film. aip.org
The thiocyanate moiety is instrumental in both anchoring the molecule to a conductive surface and in modulating charge transport at the interface. As the headgroup in materials like copper(I) thiocyanate (CuSCN), it is a key contributor to the material's p-type conductivity and its function as a hole transport material. clinmedcasereportsjournal.commdpi.com The thiocyanate anion can also passivate surface defects on materials like perovskite nanocrystals, which reduces charge recombination and enhances photoluminescence. mdpi.comaip.org In some systems, the motion of the SCN⁻ anion can influence the mobility of positive charge carriers through a "paddle-wheel" mechanism. rsc.org
Application as Hole Injection Layers in Optoelectronic Devices (e.g., QLEDs)
A hole injection layer (HIL) is a critical component in many optoelectronic devices, including Quantum Dot Light-Emitting Diodes (QLEDs), as it facilitates the efficient transfer of holes from the anode into the active layer. nih.gov SAMs made from molecules like this compound are excellent candidates for this role. ub.edu
The thiocyanate headgroup can bind to the anode (e.g., ITO or gold), forming a well-defined interface. The biphenyl backbone helps to create a robust layer with favorable energy levels for hole transport. Materials based on copper thiocyanate (CuSCN) are already widely used as HILs in QLEDs and OLEDs due to their high transparency, good hole mobility, and environmental stability. mdpi.comresearchgate.net A SAM of this compound can be seen as a molecular-scale HIL, modifying the work function of the anode to lower the energy barrier for hole injection into the adjacent hole transport layer. mdpi.com This reduction in the injection barrier is crucial for achieving high brightness and efficiency in QLEDs. mdpi.comacs.org
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics
The properties of this compound make it suitable for integration into both OLEDs and organic photovoltaics (OPVs), where control over charge transport interfaces is paramount.
In Organic Photovoltaics: In OPVs, and particularly in perovskite solar cells, the hole transport material (HTM) plays a key role in extracting holes from the light-absorbing layer while blocking electrons. CuSCN is a prominent, low-cost, and stable HTM used for this purpose. clinmedcasereportsjournal.commdpi.com SAMs are increasingly being used at the interface between the HTM and the perovskite layer to passivate defects, improve energy level alignment, and reduce charge recombination, leading to significant gains in efficiency and stability. nih.gov The integration of a this compound SAM could enhance hole extraction and minimize voltage losses at this critical interface, boosting the power conversion efficiency of the solar cell. nih.govrsc.org
| Device Type | Potential Role of this compound | Mechanism of Performance Enhancement | Supporting Evidence |
|---|---|---|---|
| QLEDs | Hole Injection Layer (HIL) | Reduces hole injection barrier, passivates anode surface. | CuSCN is an effective HIL in QLEDs. mdpi.com |
| OLEDs | Hole Transport Layer (HTL) / Interfacial Modifier | Improves hole injection/transport, enhances device efficiency. | CuSCN-based HTLs outperform PEDOT:PSS. researchgate.net |
| Organic Photovoltaics | Hole Transport Material (HTM) / Interfacial Layer | Enhances hole extraction, passivates defects, reduces recombination. | SAMs improve efficiency and stability in perovskite solar cells. nih.gov |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The unique structural characteristics of this compound, featuring a rigid biphenyl core, a flexible long-chain alkyl group, and a versatile thiocyanate functional group, position it as a compelling ligand for the construction of advanced supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). The interplay between the biphenyl unit's ability to form stable, extended networks and the thiocyanate group's diverse coordination chemistry offers a rich platform for creating novel materials with tailored properties.
Thiocyanate as a Bridging Ligand in the Construction of Coordination Networks
The thiocyanate anion (SCN⁻) is a well-established and highly versatile building block in the field of coordination chemistry. wikipedia.orgtandfonline.com Its ability to act as a bridging ligand, connecting two or more metal centers, is fundamental to the formation of extended coordination networks. wikipedia.org This bridging capability stems from its nature as an ambidentate ligand, meaning it can coordinate to metal ions through either the sulfur or the nitrogen atom, or both simultaneously. youtube.com
The coordination mode of the thiocyanate ligand is a critical determinant of the final architecture of the coordination polymer. Common bridging modes include the end-to-end μ(S,N) bridging, which typically leads to the formation of one-dimensional (1D) chains or two-dimensional (2D) layers, and the less common μ(S,S) or μ(N,N) bridging. More complex bridging modes, such as μ₁,₁,₃, where the thiocyanate ion binds to three metal centers, can result in the formation of intricate three-dimensional (3D) frameworks. mdpi.com The choice of metal ion, co-ligands, and reaction conditions can all influence the preferred coordination mode of the thiocyanate group. rsc.org
Design Principles for Metal-Organic Architectures Utilizing Biphenyl-Thiocyanate Ligands
The design of metal-organic architectures using ligands like this compound is guided by principles of crystal engineering and supramolecular chemistry. researchgate.netnih.gov The goal is to control the self-assembly process of metal ions and organic ligands to produce a desired network topology and functionality. nih.gov The biphenyl group in the ligand provides a rigid and linear spacer, which is a desirable characteristic for creating porous frameworks. nih.gov The length of the biphenyl unit helps in creating larger voids and channels within the material.
The long dodecyl chain introduces a significant element of structural control. This flexible chain can influence the packing of the coordination polymer chains or layers, potentially leading to the formation of lamellar structures or influencing the interpenetration of networks. Furthermore, the hydrophobic nature of the dodecyl chain can be exploited to create materials with specific host-guest properties, for instance, for the selective adsorption of nonpolar molecules.
The thiocyanate group's role extends beyond simply linking metal centers. The choice of metal ion will influence the coordination preference of the thiocyanate (N-coordination for hard metals, S-coordination for soft metals), which in turn affects the structural geometry. youtube.com The combination of the rigid biphenyl unit and the versatile thiocyanate linker allows for a high degree of control over the final structure. For instance, by carefully selecting the metal precursor and reaction conditions, it is possible to direct the formation of 1D, 2D, or 3D networks.
Tunability of Structural Motifs and Network Dimensionality
A key advantage of using ligands like this compound in the construction of coordination polymers and MOFs is the ability to tune the resulting structural motifs and network dimensionality. eurekalert.org This tunability arises from the modular nature of these materials, where the final structure is a direct consequence of the properties of its constituent building blocks and the conditions of its synthesis. sfu.ca
Several factors can be systematically varied to control the outcome of the self-assembly process:
Metal Ion Geometry: The coordination preference and geometry of the metal ion play a crucial role. For example, square planar metal ions might favor the formation of 2D grids, while octahedral metal ions can lead to 3D frameworks. nih.gov
Ancillary Ligands: The introduction of additional, or "ancillary," ligands can be used to control the dimensionality of the network. tandfonline.com These ligands can block certain coordination sites on the metal ion, thereby directing the growth of the network in a specific dimension.
Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and the stability of the resulting framework, sometimes even participating in the coordination sphere. mdpi.com Temperature can affect the kinetics of crystal growth and the thermodynamic stability of different polymorphic forms.
Ligand Modification: The structure of the organic ligand itself is a powerful tool for tuning the network. In the case of this compound, modifications to the length of the alkyl chain or the introduction of other functional groups on the biphenyl core could be used to systematically alter the pore size, shape, and chemical environment of the resulting MOF. acs.org
By carefully manipulating these parameters, it is possible to rationally design and synthesize a diverse range of coordination polymers and MOFs from biphenyl-thiocyanate ligands with predictable and tunable structures and, consequently, functions.
Future Research Directions and Emerging Opportunities
Innovations in Synthetic Methodologies for Long-Chain Thiocyanates
The synthesis of long-chain aryl thiocyanates like 4'-Dodecylbiphenyl-4-yl thiocyanate (B1210189) presents unique challenges and opportunities for innovation in organic synthesis. While general methods for the synthesis of aryl thiocyanates are well-established, achieving high yields and purity with long alkyl chains requires specialized approaches to manage solubility and potential side reactions.
Recent advancements in C-S bond formation offer promising avenues for the efficient synthesis of such molecules. organic-chemistry.orgacs.orgnih.gov Modern catalytic systems, including those based on copper and gold, have shown high efficiency in the thiocyanation of aryl halides. acs.orgnih.gov Furthermore, the development of greener synthetic routes, such as those utilizing visible-light photoredox catalysis or electrochemical methods, could provide more sustainable and atom-economical pathways to this class of compounds. nih.govrsc.org Mechanochemical methods, which involve solvent-free reactions in a ball mill, also present an intriguing, environmentally friendly alternative for the synthesis of aryl thiocyanates. researchgate.net
Future research in this area could focus on optimizing these modern synthetic methods for long-chain substrates. Key areas of investigation would include:
Catalyst Development: Designing catalysts that are highly active and selective for the thiocyanation of sterically demanding and lipophilic aryl halides or boronic acids.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, control, and scalability for the synthesis of long-chain thiocyanates.
Direct C-H Thiocyanation: Exploring methods for the direct functionalization of the biphenyl (B1667301) C-H bond, which would offer a more direct and atom-economical synthetic route. jchemlett.com
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Routes for 4'-Dodecylbiphenyl-4-yl thiocyanate
| Method | Precursor | Reagents | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 4'-Dodecyl-4-halobiphenyl | KSCN, NaSCN | Readily available precursors | Harsh reaction conditions may be needed |
| Cross-Coupling | 4'-Dodecyl-4-biphenylboronic acid | KSCN, Cu or Pd catalyst | Mild conditions, good functional group tolerance | Catalyst cost and removal |
| Photoredox Catalysis | 4'-Dodecyl-4-halobiphenyl | Thiocyanate source, photosensitizer | Green, mild conditions | Optimization of reaction parameters |
| Electrochemical Synthesis | 4'-Dodecylbiphenyl | Thiocyanate source | Avoids stoichiometric oxidants | Requires specialized equipment |
Exploration of Novel Materials Applications and Device Architectures
The molecular structure of this compound is highly suggestive of its potential application in advanced materials, particularly in the realm of liquid crystals and organic electronics. The rigid biphenyl core coupled with a long, flexible dodecyl chain is a classic design motif for liquid crystalline materials. wikipedia.orgmdpi.commdpi.com The terminal thiocyanate group can further influence the mesomorphic properties and provide a site for further chemical modification.
The dodecyl chain is expected to promote self-assembly into ordered phases, such as smectic or nematic phases, which are the basis for liquid crystal displays (LCDs) and other optical devices. beilstein-journals.orgmdpi.comworldscientific.com The thiocyanate group, being polar, can affect the dielectric anisotropy and melting behavior of the resulting liquid crystal.
Future research could explore the following applications:
Liquid Crystal Displays: Investigating the mesophase behavior and electro-optical properties of this compound and its mixtures with other liquid crystals.
Organic Semiconductors: The biphenyl core is a known component in organic semiconductors. The thiocyanate group could be chemically converted to other functionalities to tune the electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Functional Surfaces: The ability of long-chain thiocyanates to form self-assembled monolayers (SAMs) on metal surfaces, such as gold, opens up possibilities for creating functionalized surfaces with tailored properties. researchgate.netresearchgate.netdntb.gov.ua
The potential properties of this compound as a material component are summarized in Table 2.
Table 2: Projected Material Properties and Applications
| Property | Expected Behavior | Potential Application |
|---|---|---|
| Liquid Crystallinity | Nematic and/or smectic phases | Displays, sensors, optical switches |
| Self-Assembly | Formation of ordered monolayers | Functional coatings, molecular electronics |
| Electronic Properties | Tunable through chemical modification | Organic semiconductors, OFETs, OLEDs |
Integration with Nanotechnology and Advanced Supramolecular Engineering
The intersection of the molecular properties of this compound with nanotechnology and supramolecular chemistry presents a fertile ground for innovation. The long dodecyl chain and the biphenyl core are conducive to forming well-defined supramolecular structures through non-covalent interactions like van der Waals forces and π-π stacking. chinesechemsoc.orgacs.org
This self-assembly behavior can be harnessed to create complex nanostructures and to integrate the molecule with other nanomaterials. For instance, it could be used to functionalize nanoparticles, creating hybrid materials with novel properties. nih.govmdpi.commdpi.com
Emerging opportunities in this domain include:
Nanocomposites: Dispersing nanoparticles (e.g., gold nanoparticles, quantum dots) within a liquid crystalline matrix of this compound to create materials with tunable optical or electronic properties. researchgate.netresearchgate.net
Supramolecular Gels: The self-assembly of similar long-chain biphenyl compounds into fibrous networks can lead to the formation of organogels, which have applications in areas like drug delivery and sensing. researchgate.netnih.gov
Templated Nanofabrication: Using the self-assembled structures of this compound as templates for the synthesis of inorganic nanostructures with controlled morphology.
Synergistic Development of Theoretical Models and Experimental Investigations
To unlock the full potential of this compound, a close collaboration between experimental synthesis and theoretical modeling will be crucial. Computational chemistry can provide valuable insights into the molecule's properties and guide experimental efforts. mit.eduacs.orgrochester.eduscispace.comaps.org
Theoretical approaches such as Density Functional Theory (DFT) can be employed to predict:
Molecular Geometry and Electronic Structure: Understanding the conformation of the molecule and the electronic nature of the biphenyl and thiocyanate groups. sci-hub.st
Liquid Crystalline Phase Behavior: Simulating the self-assembly of the molecules to predict the types of liquid crystal phases that may form and their transition temperatures. mit.edu
Intermolecular Interactions: Quantifying the strength and nature of the interactions that drive self-assembly and supramolecular structure formation.
This theoretical groundwork can significantly accelerate the discovery process by identifying the most promising synthetic targets and experimental conditions. A synergistic loop, where experimental results are used to refine theoretical models and theoretical predictions guide new experiments, will be key to advancing our understanding and application of this and related long-chain functional molecules.
Q & A
Q. What are the recommended synthetic routes for 4'-Dodecylbiphenyl-4-yl thiocyanate, and how can purity and structural integrity be verified experimentally?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between biphenyl precursors and thiocyanate derivatives. Key steps include:
- Precursor Preparation : Start with 4'-dodecylbiphenyl-4-ol, followed by activation (e.g., using tosyl chloride) to create a leaving group.
- Thiocyanate Introduction : React with potassium thiocyanate (KSCN) under controlled anhydrous conditions.
- Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.
Q. Characterization :
Q. What spectroscopic and chromatographic techniques are essential for assessing the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stability Analysis :
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Photochemical Stability : Expose to UV-Vis light (e.g., 254 nm) and track degradation via HPLC or UV spectroscopy.
- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) and analyze by LC-MS for hydrolyzed byproducts.
Q. Critical Parameters :
- Storage Conditions : Avoid prolonged exposure to light and moisture; store under inert gas (argon) at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
Methodological Answer:
- Source Identification : Compare experimental variables (e.g., solvent polarity, temperature, catalyst presence). For instance, reactivity discrepancies in nucleophilic substitutions may arise from trace moisture in polar aprotic solvents like DMF.
- Controlled Replication : Reproduce conflicting studies under strictly anhydrous conditions using Karl Fischer titration to verify solvent dryness.
- Theoretical Frameworks : Apply density functional theory (DFT) to model reaction pathways and identify thermodynamic/kinetic bottlenecks .
Example : If Study A reports higher thiocyanate substitution yields in DMF than Study B in THF, test solvent dielectric constants’ role in transition-state stabilization .
Q. What strategies are effective for integrating this compound into membrane technologies, particularly for selective ion transport or separation processes?
Methodological Answer:
- Membrane Fabrication : Blend with polymers (e.g., polyvinylidene fluoride) via phase-inversion methods. The dodecyl chain enhances hydrophobicity, while the thiocyanate group may facilitate anion transport.
- Performance Metrics :
Data Interpretation : Cross-reference with computational models (e.g., molecular dynamics simulations) to correlate structural alignment with transport efficiency .
Q. How should experimental protocols be designed to investigate the compound’s role in non-automotive combustion engineering, such as alternative fuel additives?
Methodological Answer:
- Combustion Testing :
- Burn Rate Analysis : Use a constant-volume combustion chamber to measure flame speed with/without the compound (0.1–1 wt% additive).
- Emission Profiling : Quantify NO, CO, and particulate matter via gas chromatography and gravimetric filters.
- Mechanistic Insights :
Q. What methodologies are critical for ensuring reproducibility in studies involving this compound’s supramolecular assembly or liquid crystalline behavior?
Methodological Answer:
- Phase Behavior Characterization :
- Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., isotropic-to-smectic).
- Confirm mesophase structure via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS).
- Reproducibility Measures :
Q. How can computational chemistry be leveraged to predict the compound’s interactions in heterogeneous catalytic systems?
Methodological Answer:
- Modeling Workflow :
- Docking Studies : Simulate adsorption on metal surfaces (e.g., Au, Pd) using VASP or Gaussian to identify binding sites.
- Reactivity Prediction : Calculate Fukui indices to map electrophilic/nucleophilic regions on the thiocyanate group.
- Kinetic Modeling : Integrate DFT-derived activation energies into microkinetic models (e.g., using MATLAB or Python).
- Validation : Compare predicted turnover frequencies (TOFs) with experimental catalytic testing in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
